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Compound of Interest

Compound Name: Avibactam

Cat. No.: B601228 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

Avibactam-based combination therapies.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Avibactam?

Avibactam is a non-β-lactam β-lactamase inhibitor.[1][2] Unlike traditional β-lactamase

inhibitors, it has a novel diazabicyclooctane structure.[3] Its primary mechanism involves the

covalent acylation of the active site serine of a broad spectrum of serine β-lactamases,

including Class A (like KPCs and other ESBLs), Class C (AmpC), and some Class D (OXA-

type) enzymes.[2][4] This forms a stable, but reversible, acyl-enzyme complex, effectively

inactivating the β-lactamase and protecting the partner β-lactam antibiotic from hydrolysis.[2][5]

This allows the partner antibiotic, such as ceftazidime, to bind to its target penicillin-binding

proteins (PBPs) and inhibit bacterial cell wall synthesis.[1]

Q2: Which β-lactamases are not inhibited by Avibactam?

Avibactam is not active against metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP

types, because these enzymes utilize zinc ions instead of a serine residue in their active site for

catalysis.[4] It is also generally not effective against Acinetobacter OXA-type carbapenemases.

[4]
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Q3: What are the common partner antibiotics for Avibactam in combination therapy?

Avibactam is most commonly combined with ceftazidime.[2] Other combinations that have

been explored or are in development include those with aztreonam and ceftaroline fosamil.[2]

The combination of ceftazidime/avibactam with aztreonam has shown promise against

infections caused by MBL-producing Enterobacterales.[6][7][8]

Q4: What are the primary resistance mechanisms to Avibactam-based therapies?

Resistance to Avibactam-based therapies can emerge through several mechanisms:

β-Lactamase-Related Amino Acid Substitutions: Mutations in the active site of β-lactamases,

such as KPC enzymes, can reduce the binding affinity of Avibactam, leading to decreased

inhibition.[9]

Changes in Membrane Permeability: Mutations or decreased expression of porin genes

(e.g., OmpK35 and OmpK36 in Klebsiella pneumoniae) can limit the entry of the drug into

the bacterial cell.[4]

Overexpression of Efflux Pumps: Increased activity of efflux pumps can actively transport the

drug out of the cell, reducing its intracellular concentration.[9]

Troubleshooting Guide
Problem 1: My Avibactam combination therapy is showing reduced or no efficacy against a

previously susceptible isolate.

Possible Cause 1: Development of Resistance. The isolate may have developed resistance

during the experiment or through prior exposure. This is a known phenomenon, with

resistance sometimes emerging within 10-19 days of therapy.[10]

Troubleshooting Step:

Sequence the β-lactamase gene: Look for mutations known to confer resistance.

Perform gene expression analysis: Check for upregulation of efflux pumps or

downregulation of porins.[4][9]
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Repeat MIC testing: Confirm the shift in susceptibility.

Possible Cause 2: Suboptimal Dosing or Infusion Strategy. The concentration of Avibactam
or the partner drug may be insufficient to inhibit the target enzymes effectively.

Troubleshooting Step:

Review dosing regimen: In in vivo models, ensure the dosing simulates human

pharmacokinetic profiles. Ceftazidime and avibactam have complementary half-lives of

about 2 hours, making a fixed-dose ratio suitable.[11]

Consider continuous infusion: Studies have shown that continuous or prolonged

infusions can enhance bacterial killing and suppress resistance compared to intermittent

bolus dosing.[6][7]

Problem 2: I am observing inconsistent results in my in vitro synergy assays (e.g.,

checkerboard or time-kill assays).

Possible Cause 1: Inappropriate Drug Concentrations. The range of concentrations tested

may not be optimal for detecting synergy.

Troubleshooting Step:

Expand the concentration range: Test a broader range of dilutions for both Avibactam
and the partner antibiotic in your checkerboard assay.[12]

Fix Avibactam concentration: For some assays, using a fixed concentration of

Avibactam (e.g., 4 mg/L) while varying the concentration of the partner antibiotic can

provide clearer results.[13]

Possible Cause 2: Staggered vs. Simultaneous Administration in Time-Kill Assays. The

timing of drug addition can impact the observed effect.

Troubleshooting Step:

Administer drugs simultaneously: Research indicates that simultaneous administration

of Avibactam and its partner antibiotic generally results in better bacterial killing than

staggered administration.[6][7]
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Quantitative Data Summary
Table 1: In Vitro Efficacy of Ceftazidime-Avibactam against Enterobacteriaceae and P.

aeruginosa

Organism Family
Avibactam
Concentration
(mg/L)

Ceftazidime MIC50
(mg/L)

Ceftazidime MIC90
(mg/L)

Enterobacteriaceae 1 ≤4

4 ≤4

P. aeruginosa 4 ≤8

8-16
Effective

concentrations

Data adapted from in vitro checkerboard assays.[12]

Table 2: Clinical Outcomes of Ceftazidime-Avibactam (CZA) Combination Therapy vs.

Monotherapy for Carbapenem-Resistant Gram-Negative Infections

Outcome Risk Ratio (RR)
95% Confidence
Interval (CI)

Significance

30-Day Mortality 0.91 0.71 - 1.18 Not Significant

In-Hospital Mortality 1.00 0.79 - 1.27 Not Significant

Clinical Cure Rate 0.95 0.84 - 1.08 Not Significant

Microbiological

Eradication
1.15 1.00 - 1.32 Borderline Significant

Based on a meta-analysis of 25 studies.[14]
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Minimum Inhibitory Concentration (MIC) Determination
by Broth Microdilution
This protocol is based on CLSI and ISO guidelines.[12][13]

Prepare Stock Solutions: Reconstitute Ceftazidime and Avibactam in sterile water to a high

concentration stock solution (e.g., 5,120 mg/L).

Prepare Drug Dilutions: Perform serial two-fold dilutions of the antibiotics in Mueller-Hinton

broth in a 96-well microtiter plate. For combination testing, Avibactam can be used at a fixed

concentration (e.g., 4 mg/L).

Prepare Bacterial Inoculum: Culture the bacterial isolate overnight. Dilute the culture to

achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

Inoculate Plate: Add the bacterial inoculum to each well of the microtiter plate. Include a

growth control (no antibiotic) and a sterility control (no bacteria).

Incubate: Incubate the plate at 35-37°C for 16-20 hours.

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits

visible bacterial growth.

Checkerboard Synergy Assay
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations.

Serially dilute one antibiotic (e.g., Ceftazidime) along the x-axis and the other (e.g.,

Avibactam) along the y-axis.

Inoculation: Inoculate the wells with a standardized bacterial suspension as described in the

MIC protocol.

Incubation: Incubate the plate under appropriate conditions.

Data Analysis: After incubation, determine the MIC of each drug alone and in combination.

Calculate the Fractional Inhibitory Concentration (FIC) index:
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FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in

combination / MIC of drug B alone)

Synergy: FIC Index ≤ 0.5

Indifference: 0.5 < FIC Index ≤ 4

Antagonism: FIC Index > 4

Time-Kill Assay
Prepare Cultures: Grow bacterial cultures to the logarithmic phase in a suitable broth.

Drug Exposure: Add the antibiotics at desired concentrations (e.g., 1x or 2x the MIC) to the

bacterial cultures. Include a growth control without antibiotics.

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each

culture.

Quantify Viable Bacteria: Perform serial dilutions of the aliquots and plate them on agar

plates to determine the number of colony-forming units (CFU/mL).

Data Analysis: Plot the log10 CFU/mL versus time.

Bactericidal activity is typically defined as a ≥3-log10 decrease in CFU/mL from the initial

inoculum.[13]

Synergy is often defined as a ≥2-log10 decrease in CFU/mL with the combination

compared to the most active single agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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